molecular formula C41H80O16P2 B060915 [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate CAS No. 165689-81-6

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

Cat. No.: B060915
CAS No.: 165689-81-6
M. Wt: 891.0 g/mol
InChI Key: SZPQTEWIRPXBTC-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) is a phospholipid compound that plays a crucial role in various biological processes. This compound is a derivative of phosphatidylinositol, which is a key component of cell membranes. It is involved in signal transduction pathways and is essential for the proper functioning of cells.

Biochemical Analysis

Biochemical Properties

The compound [(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate interacts with various enzymes and proteins within the cell . It is a substrate for phospholipase C enzymes, which cleave the compound to produce diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), two important second messenger molecules .

Cellular Effects

In the cellular context, this compound influences various cellular processes. It is involved in the regulation of cell signaling pathways, gene expression, and cellular metabolism . The breakdown products of this compound, DAG and IP3, play key roles in signal transduction pathways, influencing a variety of cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with specific enzymes and proteins. As a substrate for phospholipase C enzymes, it is cleaved to produce DAG and IP3, which then bind to and activate protein kinase C and release calcium from intracellular stores, respectively .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable for several hours when adsorbed onto surfaces . At low temperatures, it forms an unusual and much thinner bilayer where the hydrocarbon chains are interdigitated .

Metabolic Pathways

The compound this compound is involved in the phosphatidylinositol signaling system . It is metabolized by phospholipase C enzymes to produce DAG and IP3, which are involved in various downstream signaling pathways .

Transport and Distribution

As a phospholipid, it is likely to be distributed in cellular membranes .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cellular membranes, given its role as a phospholipid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerol with inositol phosphate. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of bioreactors and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: This compound is similar in structure but contains choline instead of inositol phosphate.

    1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Similar structure with ethanolamine replacing inositol phosphate.

    1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol): Contains glycerol instead of inositol phosphate

Uniqueness

1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) is unique due to its specific role in signal transduction and its ability to interact with a wide range of proteins and enzymes. This makes it a valuable compound for studying cellular processes and developing therapeutic applications .

Properties

IUPAC Name

[2-hexadecanoyloxy-3-[hydroxy-(2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPQTEWIRPXBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O16P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

891.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Reactant of Route 2
Reactant of Route 2
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Reactant of Route 3
Reactant of Route 3
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Reactant of Route 4
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Reactant of Route 5
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Reactant of Route 6
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

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